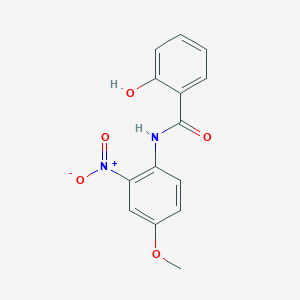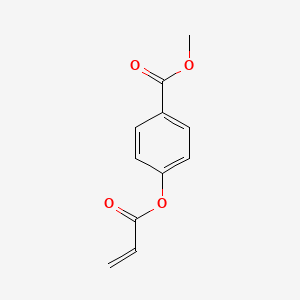
Methyl 4-(acryloyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(acryloyloxy)benzoate is an organic compound with the molecular formula C11H10O4. It is an ester formed from the reaction of methanol and 4-(acryloyloxy)benzoic acid. This compound is known for its applications in polymer chemistry, particularly in the synthesis of liquid crystalline polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(acryloyloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(acryloyloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acryloyloxy group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(acryloyloxy)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 4-(acryloyloxy)benzoate exerts its effects is primarily through its ability to polymerize. The acryloyloxy group undergoes free-radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and the environment in which they are used .
Comparison with Similar Compounds
Methyl benzoate: An ester with a simpler structure, used primarily in fragrances and as a solvent.
Methyl 4-formylbenzoate: Used in the synthesis of various organic compounds.
1,4-Bis[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene: A liquid crystalline monomer with similar polymerization properties.
Uniqueness: Methyl 4-(acryloyloxy)benzoate is unique due to its dual functionality as both an ester and an acryloyloxy compound. This allows it to participate in a wide range of chemical reactions and makes it highly versatile in the synthesis of advanced materials.
Properties
CAS No. |
4513-48-8 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 4-prop-2-enoyloxybenzoate |
InChI |
InChI=1S/C11H10O4/c1-3-10(12)15-9-6-4-8(5-7-9)11(13)14-2/h3-7H,1H2,2H3 |
InChI Key |
WMJVAKULPHVQAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


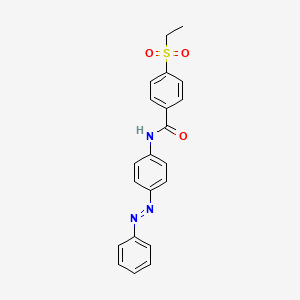
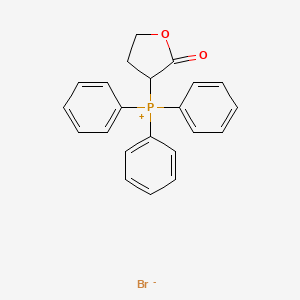
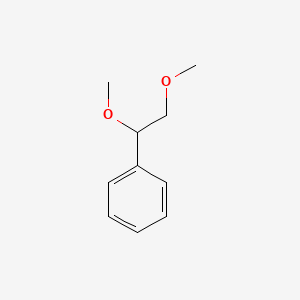
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14147045.png)
![2-[(Pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B14147047.png)
![3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14147048.png)
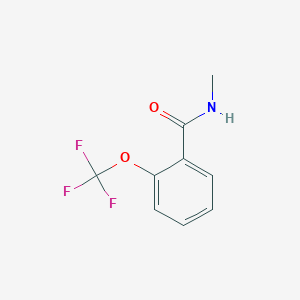
![2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147052.png)
![N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
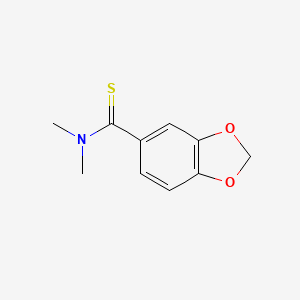
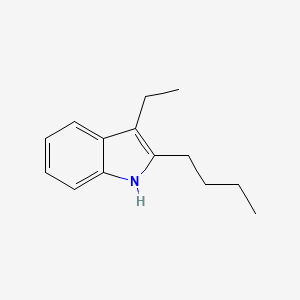
![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)

